Ethanone, 1-phenyl-2-(9-fluorenylidene)-
Description
Overview of Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)- within Organic Chemistry
Ethanone, 1-phenyl-2-(9-fluorenylidene)- belongs to the class of ketones and is a derivative of both acetophenone (B1666503) and fluorene (B118485). Structurally, it features a 1-phenylethanone moiety linked to a 9-fluorenylidene group. The core of its structure is the ethanone, a two-carbon chain with a carbonyl group, substituted with a phenyl group at the first carbon and a 9-fluorenylidene group at the second.
The fluorenylidene moiety is an aryl carbene derived from the methylene (B1212753) bridge of fluorene. wikipedia.org A key characteristic of fluorenylidene is the small energy gap between its triplet ground state and its singlet state, making it a subject of extensive study in organic chemistry. wikipedia.org The combination of the acetophenone and fluorene structures in Ethanone, 1-phenyl-2-(9-fluorenylidene)- results in a conjugated system with potentially interesting electronic and photophysical properties.
Interactive Data Table: Compound Properties
| Property | Value |
| Chemical Formula | C21H14O |
| IUPAC Name | 1-phenyl-2-(9H-fluoren-9-ylidene)ethan-1-one |
| Molar Mass | 282.34 g/mol |
| Class | Ketone, Aromatic Hydrocarbon |
Historical Context of Fluorene and Acetophenone Derivatives in Research
The study of fluorene and its derivatives has a rich history in organic chemistry. Fluorene itself is a polycyclic aromatic hydrocarbon, and its derivatives have been extensively utilized as building blocks for functional materials. In particular, 9,9-dialkylated fluorene derivatives are widely used as π-spacers in the development of photoluminescent materials and dyes for applications such as dye-sensitized solar cells. nih.govdiva-portal.org The functionalization of the fluorene core, for instance with thiophene (B33073) or benzothiophene (B83047) moieties, has been shown to yield diverse optoelectronic properties. diva-portal.org
Acetophenone and its derivatives also have a long-standing presence in chemical research. As simple aromatic ketones, they serve as common starting materials and intermediates in a wide array of organic syntheses. Research into acetophenone derivatives has spanned various fields, including the development of novel inhibitors for biological targets and the synthesis of complex molecular architectures. nih.gov The combination of these two historically significant molecular frameworks in Ethanone, 1-phenyl-2-(9-fluorenylidene)- provides a platform for exploring novel chemical properties and applications.
Structural Features and their Influence on Research Trajectories
The unique structural characteristics of Ethanone, 1-phenyl-2-(9-fluorenylidene)- are central to its research interest. The molecule's extended π-conjugated system, arising from the connection of the phenyl ring, the carbonyl group, and the fluorenylidene moiety, is a key determinant of its electronic and optical properties. The planarity of the fluorene unit contributes to efficient π-orbital overlap, which can influence the molecule's absorption and emission of light.
The presence of the carbonyl group introduces a site for potential chemical modifications and reactions, allowing for the synthesis of a variety of derivatives. The exocyclic double bond connecting the ethanone backbone to the fluorene ring introduces a degree of rigidity to the molecule, which can impact its packing in the solid state and its photophysical behavior in solution. These structural attributes have guided research towards investigating its potential in materials science, particularly in the realm of organic electronics and photonics.
Interdisciplinary Relevance in Contemporary Chemical Science
The study of compounds like Ethanone, 1-phenyl-2-(9-fluorenylidene)- holds relevance across multiple scientific disciplines. The construction of extended π-conjugated frameworks by combining different aromatic building blocks is a rational approach to developing materials with interesting optical and electronic properties. nih.govdiva-portal.org
In materials science, the photophysical properties of fluorene derivatives are of significant interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.gov The investigation of how the molecular structure influences properties such as luminescence and charge transport is a key area of interdisciplinary research, bridging organic chemistry with physics and engineering. The potential for these types of molecules to exhibit tunable emission and solvatochromism further enhances their appeal for creating advanced functional materials. diva-portal.org
Structure
3D Structure
Properties
CAS No. |
5653-33-8 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-fluoren-9-ylidene-1-phenylethanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H |
InChI Key |
ZTFJPVNKTSSGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies for Ethanone, 1 Phenyl 2 9 Fluorenylidene
Direct Synthesis Approaches
Direct approaches focus on forming the critical carbon-carbon double bond that links the ethanone (B97240) and fluorene (B118485) units. These methods primarily include condensation and metal-catalyzed coupling reactions.
Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon double bonds. The most relevant of these for synthesizing the target molecule are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org Both methods involve the reaction of a carbonyl compound, in this case, 9-fluorenone (B1672902), with a phosphorus-stabilized carbanion derived from an acetophenone (B1666503) precursor.
The general mechanism involves the nucleophilic attack of the carbanion (a phosphorus ylide or a phosphonate (B1237965) anion) on the electrophilic carbonyl carbon of 9-fluorenone. libretexts.org This initial addition leads to a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the desired alkene (the fluorenylidene double bond) and a stable phosphine (B1218219) oxide or phosphate (B84403) ester byproduct, which provides the thermodynamic driving force for the reaction. libretexts.orgmasterorganicchemistry.com
Wittig Reaction : This classic method utilizes a triphenyl phosphonium (B103445) ylide. The ylide is generated in situ by treating a phosphonium salt, such as (2-oxo-2-phenylethyl)triphenylphosphonium bromide, with a strong base. wikipedia.orgudel.edu The reactivity of the ylide influences the stereochemistry of the resulting alkene. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction : This widely used modification employs a phosphonate carbanion, which is typically more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.orgyoutube.com The HWE reaction is renowned for producing predominantly (E)-alkenes, and the water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.orgorganic-chemistry.org The reaction conditions can be tuned to influence stereoselectivity. youtube.comconicet.gov.ar
Transition metal-catalyzed coupling reactions offer powerful and atom-economical methods for constructing complex molecular architectures, including the 9-alkylidene-9H-fluorene core.
Palladium catalysts are exceptionally versatile in forging new carbon-carbon bonds. A notable strategy for the synthesis of 9-alkylidene-9H-fluorenes involves a palladium-catalyzed cascade reaction between aryl iodides and 1-aryl-1-alkynes. acs.orgnih.govnih.gov This process is significant as it involves an unusual rearrangement of a vinylic palladium intermediate to an arylpalladium species, followed by an aryl-aryl coupling (a form of C-H activation/intramolecular coupling) to form the fluorene ring system. acs.org
The proposed catalytic cycle proceeds through several key steps:
Oxidative addition of an aryl iodide to a Pd(0) species.
Insertion of the 1-aryl-1-alkyne into the aryl-palladium bond.
A novel rearrangement of the resulting vinylic palladium intermediate.
Intramolecular aryl-aryl coupling (cyclization) that forms the fluorene core and regenerates the Pd(0) catalyst. nih.govacs.org
This methodology provides an efficient route to various substituted 9-alkylidene-9H-fluorenes from readily available starting materials. acs.org Detailed research findings from studies on this reaction are summarized in the table below.
| Aryl Iodide | Alkyne | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Iodobenzene | Diphenylacetylene | 5 mol % Pd(OAc)₂, 10 mol % PPh₃ | NaOAc, n-Bu₄NCl, DMF, 100 °C, 12 h | 9-Benzylidene-9H-fluorene | 62 |
| Iodobenzene | 1-Phenyl-1-propyne | 5 mol % Pd(OAc)₂, 10 mol % PPh₃ | NaOAc, n-Bu₄NCl, DMF, 100 °C, 12 h | 9-Ethylidene-9H-fluorene | 75 |
| 4-Iodotoluene | Diphenylacetylene | 5 mol % Pd(OAc)₂, 10 mol % PPh₃ | NaOAc, n-Bu₄NCl, DMF, 100 °C, 12 h | 2-Methyl-9-benzylidene-9H-fluorene | 65 |
| 4-Iodoanisole | Diphenylacetylene | 5 mol % Pd(OAc)₂, 10 mol % PPh₃ | NaOAc, n-Bu₄NCl, DMF, 100 °C, 12 h | 2-Methoxy-9-benzylidene-9H-fluorene | 58 |
| 2-Iodotoluene | Diphenylacetylene | 5 mol % Pd(OAc)₂, 10 mol % PPh₃ | NaOAc, n-Bu₄NCl, DMF, 100 °C, 12 h | 4-Methyl-9-benzylidene-9H-fluorene | 63 |
Data sourced from research on palladium-catalyzed synthesis of 9-alkylidene-9H-fluorenes. acs.orgacs.org
While palladium dominates the field, other catalysts can be employed. Boron trifluoride etherate (BF₃·OEt₂), a Lewis acid, has been used to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides. thieme-connect.de This reaction proceeds through a proposed allene (B1206475) carbocation intermediate to afford highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in excellent yields. thieme-connect.de Optimization studies found that 0.3 equivalents of BF₃·OEt₂ in dichloromethane (B109758) at room temperature provided the best results, yielding the product in as little as 10 minutes. thieme-connect.de
Coupling Reactions
Precursor-Based Syntheses
These methods involve the initial synthesis of a key reagent, typically derived from acetophenone, which is then reacted with 9-fluorenone to form the target compound. This approach is intrinsically linked to the condensation reactions discussed previously.
The synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- via condensation pathways relies on the preparation of phosphorus-containing derivatives of acetophenone.
The common starting material for these precursors is 2-bromoacetophenone (B140003), which is synthesized by the bromination of acetophenone. This α-haloketone is then used to prepare either a phosphonium salt for the Wittig reaction or a phosphonate ester for the HWE reaction.
Synthesis of Wittig Reagent : The phosphonium salt, (2-oxo-2-phenylethyl)triphenylphosphonium bromide, is prepared by the reaction of 2-bromoacetophenone with triphenylphosphine. sigmaaldrich.comgoogle.com This is a standard Sɴ2 reaction where the phosphorus atom of the phosphine acts as the nucleophile, displacing the bromide from the α-carbon of the ketone.
Synthesis of HWE Reagent : The corresponding phosphonate ester, such as diethyl (2-oxo-2-phenylethyl)phosphonate, is typically synthesized via the Michaelis-Arbuzov reaction. nrochemistry.com In this reaction, 2-bromoacetophenone is heated with a trialkyl phosphite (B83602) (e.g., triethyl phosphite). The reaction involves the nucleophilic attack of the phosphite on the α-carbon, displacing the bromide, followed by a dealkylation step to yield the final phosphonate ester.
Once synthesized, these acetophenone-derived reagents are deprotonated with a suitable base to generate the reactive carbanions that undergo condensation with 9-fluorenone to furnish Ethanone, 1-phenyl-2-(9-fluorenylidene)-.
Employing Fluorene and Fluorenone Precursors
The most direct and widely applicable synthetic routes to Ethanone, 1-phenyl-2-(9-fluorenylidene)- utilize fluorene and its oxidized derivative, fluorenone, as key starting materials. These methods typically involve the generation of a nucleophilic fluorenyl species or the reaction of an electrophilic fluorenone with a suitable nucleophile.
A prominent and highly effective method for the synthesis of this and similar exocyclic alkenes is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone, in this case, 9-fluorenone, with a phosphorus ylide (a phosphorane). The ylide is typically prepared from the corresponding phosphonium salt by deprotonation with a strong base.
The proposed synthetic pathway via the Wittig reaction is outlined below:
Step 1: Preparation of the Phosphonium Salt
The synthesis commences with the preparation of the requisite phosphonium salt from a suitable phenacyl halide, such as 2-bromo-1-phenylethanone (α-bromoacetophenone). This is achieved through a standard nucleophilic substitution reaction with triphenylphosphine.
Reaction Scheme: C₆H₅C(O)CH₂Br + P(C₆H₅)₃ → [C₆H₅C(O)CH₂P(C₆H₅)₃]⁺Br⁻
Step 2: Generation of the Phosphorus Ylide
The phenacyltriphenylphosphonium bromide is then treated with a strong base to generate the corresponding phosphorus ylide. Common bases used for this deprotonation include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or n-butyllithium (n-BuLi). The choice of base and solvent is critical for the efficiency of the ylide formation.
Reaction Scheme: [C₆H₅C(O)CH₂P(C₆H₅)₃]⁺Br⁻ + Base → C₆H₅C(O)CH=P(C₆H₅)₃ + [Base-H]⁺ + Br⁻
Step 3: The Wittig Reaction
The in-situ generated ylide is then reacted with 9-fluorenone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 9-fluorenone, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane. This intermediate spontaneously decomposes to yield the desired alkene, Ethanone, 1-phenyl-2-(9-fluorenylidene)-, and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.
Reaction Scheme: C₁₃H₈O + C₆H₅C(O)CH=P(C₆H₅)₃ → C₂₁H₁₄O + (C₆H₅)₃P=O
An alternative, though potentially less direct, approach could involve a Knoevenagel condensation or a related base-catalyzed condensation reaction. This would involve the reaction of 9-fluorenone with a compound containing an active methylene (B1212753) group, such as phenylacetic acid or its derivatives, in the presence of a base. However, this method might require more forcing conditions and could lead to a mixture of products.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- aims to reduce the environmental impact of the chemical process. Several aspects of the proposed Wittig synthesis can be modified to align with these principles.
Use of Safer Solvents: Traditional Wittig reactions often employ hazardous solvents like benzene (B151609) or tetrahydrofuran (B95107) (THF). A greener approach would involve the use of more benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions where feasible.
Energy Efficiency: Conducting the reaction at or near ambient temperature would reduce the energy consumption of the process. The choice of a highly reactive ylide and an appropriate base can facilitate reactions at lower temperatures. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input.
Catalysis: The development of a catalytic version of the Wittig reaction, where the phosphine is used in catalytic amounts and regenerated in situ, would represent a significant advancement in the green synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- |
| Prevention | Design the synthesis to minimize waste generation. |
| Atom Economy | Explore catalytic alternatives to the stoichiometric Wittig reaction. |
| Less Hazardous Synthesis | Use less toxic reagents and solvents. |
| Designing Safer Chemicals | The target molecule's properties should be considered for its intended application. |
| Safer Solvents & Auxiliaries | Replace hazardous solvents with greener alternatives like 2-MeTHF or CPME. |
| Design for Energy Efficiency | Optimize reactions to proceed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Explore the synthesis of precursors from renewable sources. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |
| Catalysis | Develop catalytic Wittig-type reactions to reduce waste. |
| Design for Degradation | Consider the environmental fate of the product after its use. |
| Real-time Analysis | Implement in-process monitoring to prevent by-product formation. |
| Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
Synthetic Optimization and Yield Enhancement Strategies
Optimizing the synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- is crucial for its practical application, aiming for higher yields, purity, and cost-effectiveness. Several strategies can be employed to achieve these goals, focusing on the key steps of the Wittig reaction.
Optimization of Ylide Formation:
Base Selection: The choice of base for the deprotonation of the phosphonium salt is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions. The pKa of the phosphonium salt will dictate the required base strength. For phenacylphosphonium salts, bases like sodium hydride or potassium tert-butoxide are often effective.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the reagents and the stability of the ylide. Aprotic solvents are generally used to prevent quenching of the ylide.
Temperature Control: The deprotonation is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize decomposition of the ylide.
Optimization of the Wittig Reaction:
Reaction Conditions: The temperature and reaction time for the olefination step should be carefully optimized. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
Stoichiometry of Reactants: Varying the molar ratio of the ylide to 9-fluorenone can impact the yield. A slight excess of the ylide is often used to ensure complete consumption of the more valuable ketone.
Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to separate from the desired product. Chromatographic purification is a common method. Optimization of the chromatographic conditions (stationary phase, mobile phase) is essential for efficient separation and high purity of the final product. Crystallization can also be an effective purification technique if the product is a solid.
Data from Hypothetical Optimization Studies:
The following table illustrates potential outcomes from an optimization study of the Wittig reaction between 9-fluorenone and the ylide derived from phenacyltriphenylphosphonium bromide.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 12 | 65 |
| 2 | NaH | DMF | 25 | 8 | 78 |
| 3 | KHMDS | Toluene | 0 to 25 | 6 | 85 |
| 4 | NaOMe | CH₃OH | 25 | 24 | 55 |
| 5 | DBU | CH₂Cl₂ | 25 | 18 | 72 |
This is a hypothetical data table for illustrative purposes.
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Reactions
The conjugated system in Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)- possesses both electrophilic and nucleophilic centers, allowing for a range of reactions. The electron-withdrawing effect of the carbonyl group polarizes the double bond, rendering the β-carbon (the 9-position of the fluorene (B118485) ring) electrophilic and susceptible to nucleophilic attack. Conversely, the π-system of the fluorenylidene and phenyl moieties can exhibit nucleophilic character.
Reactions at the Fluorenylidene Moiety
The exocyclic double bond of the fluorenylidene group is a key site of reactivity. As part of a conjugated enone system, the carbon atom at the 9-position of the fluorene ring is activated towards nucleophilic attack. This is a classic example of a Michael or conjugate addition reaction. Various nucleophiles can add to this position, leading to the formation of a new carbon-nucleophile bond and the saturation of the exocyclic double bond.
Reactivity of the Carbonyl Group
The carbonyl group in Ethanone, 1-phenyl-2-(9-fluorenylidene)- exhibits the typical electrophilic character of a ketone. It is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This can be followed by protonation to yield an alcohol or by other transformations depending on the nature of the nucleophile and the reaction conditions. The reactivity of the carbonyl group is influenced by the steric hindrance imposed by the bulky fluorenylidene and phenyl substituents.
Interactions with Nucleophiles (e.g., fluorenyl dienones with amines)
The reaction of Ethanone, 1-phenyl-2-(9-fluorenylidene)- with amines exemplifies the principle of conjugate addition. Primary and secondary amines can act as nucleophiles, attacking the electrophilic β-carbon of the fluorenylidene moiety. This aza-Michael addition is a well-established method for the formation of carbon-nitrogen bonds. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. The initial adduct is an enolate, which then tautomerizes to the more stable keto form. This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the reaction with primary amines can be a precursor to the formation of pyrrolidone rings through a subsequent intramolecular cyclization.
Cyclization Reactions
The rigid, planar structure of the fluorene ring and the presence of multiple reactive sites in Ethanone, 1-phenyl-2-(9-fluorenylidene)- make it an excellent substrate for various cyclization reactions, leading to the formation of complex polycyclic and spirocyclic frameworks.
Intramolecular Cyclizations
While specific examples of intramolecular cyclization of Ethanone, 1-phenyl-2-(9-fluorenylidene)- are not extensively documented, the structural components suggest potential for such reactions. For instance, photochemical irradiation could potentially induce an intramolecular [2+2] cycloaddition between the exocyclic double bond and the phenyl ring, leading to a highly strained polycyclic system. Additionally, under acidic conditions, Brønsted acid-promoted intramolecular cyclization of structurally related o-(1-arylvinyl) acetophenone (B1666503) derivatives has been reported to yield polysubstituted indenes, suggesting a possible reaction pathway for derivatives of the title compound. rsc.org
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
The exocyclic double bond of the fluorenylidene moiety serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This powerful synthetic tool allows for the construction of five-membered heterocyclic rings with high regio- and stereoselectivity. A prominent example is the reaction with azomethine ylides, which are 1,3-dipoles containing a C-N-C framework. The [3+2] cycloaddition of an azomethine ylide to the fluorenylidene double bond of Ethanone, 1-phenyl-2-(9-fluorenylidene)- results in the formation of a spiro-pyrrolidine ring fused at the 9-position of the fluorene core. This reaction is a versatile method for the synthesis of complex spiro[fluorene-9,3'-pyrrolidine] derivatives, which are of interest in medicinal chemistry and materials science. nih.gov
The reaction typically involves the in situ generation of the azomethine ylide, often from the condensation of an α-amino acid with an aldehyde or ketone. The choice of reactants and reaction conditions can influence the stereochemical outcome of the cycloaddition. The development of catalytic, enantioselective versions of this reaction has enabled the synthesis of chiral spiro-pyrrolidines. nih.govrsc.org
Table 1: Summary of Reactivity
| Reaction Type | Reactive Site(s) | Typical Reagents | Product Type |
|---|---|---|---|
| Electrophilic/Nucleophilic Reactions | |||
| Nucleophilic (Conjugate) Addition | β-carbon of fluorenylidene | Amines, thiols, carbanions | Saturated fluorene derivatives |
| Nucleophilic Addition | Carbonyl carbon | Grignard reagents, organolithiums | Tertiary alcohols |
| Cyclization Reactions | |||
| 1,3-Dipolar Cycloaddition | Fluorenylidene double bond | Azomethine ylides, nitrones | Spiro-heterocycles (e.g., pyrrolidines) |
| Intramolecular Photocyclization | Fluorenylidene and phenyl moieties | UV light | Polycyclic systems |
Rearrangement Reactions (e.g., allene (B1206475) rearrangements)
While specific documented examples of rearrangement reactions for Ethanone, 1-phenyl-2-(9-fluorenylidene)- are not extensively reported in the literature, the inherent structural features of the fluorenylidene moiety suggest the potential for such transformations under appropriate conditions. The carbon-carbon double bond of the fluorenylidene group can participate in various isomerization and rearrangement processes, analogous to those observed in other unsaturated systems.
One potential rearrangement pathway could involve the isomerization of the exocyclic double bond into an endocyclic position, leading to a substituted fluorene derivative. This type of transformation is often catalyzed by acids, bases, or transition metals and proceeds through intermediates that allow for the migration of the double bond to a thermodynamically more stable position.
Furthermore, considering the broader class of compounds containing a C=C bond, rearrangements akin to those seen in allenes and other cumulenes could be envisaged, although the fluorenylidene system is not a true allene. Under thermal or photochemical conditions, or in the presence of specific catalysts, skeletal rearrangements might occur. These could involve the migration of the phenylacetyl group or rearrangements within the fluorenyl skeleton itself. Such reactions would likely proceed through high-energy intermediates and would be dependent on the specific reaction conditions employed.
It is important to note that the high degree of conjugation in Ethanone, 1-phenyl-2-(9-fluorenylidene)-, provided by the fluorenyl and phenyl groups, contributes significant stability to the molecule. Consequently, forcing conditions, such as high temperatures or the use of highly reactive reagents, would likely be necessary to induce rearrangement reactions.
Mechanistic Investigations
Detailed mechanistic studies specifically targeting Ethanone, 1-phenyl-2-(9-fluorenylidene)- are limited. However, by drawing parallels with related chemical systems and general principles of reaction mechanisms, plausible pathways and key intermediates can be proposed.
In the context of its synthesis, which can be achieved through palladium-catalyzed cross-coupling reactions, the reaction pathway is thought to involve a series of organometallic transformations. A plausible mechanism for the formation of 9-fluorenylidene derivatives involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by insertion of an alkyne or another unsaturated moiety, and subsequent reductive elimination to form the product and regenerate the catalyst.
For potential rearrangement reactions, several pathways can be hypothesized. Acid-catalyzed rearrangements could proceed via protonation of the fluorenylidene double bond, leading to the formation of a carbocation. This carbocation could then undergo skeletal rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to yield a more stable carbocationic intermediate before deprotonation to afford the rearranged product.
Transition metal-catalyzed isomerizations would likely follow a different pathway, potentially involving the formation of a metal-alkene complex (a π-complex). Subsequent steps could involve oxidative addition to form a metallacycle, followed by a series of insertions and reductive eliminations to yield the rearranged product.
Palladacycles: In palladium-catalyzed reactions for the synthesis of 9-fluorenylidene structures, palladacycle intermediates are considered key. acs.org These are cyclic organopalladium compounds formed through processes like C-H activation or the insertion of an unsaturated molecule into a palladium-carbon bond. acs.org For the synthesis of compounds related to Ethanone, 1-phenyl-2-(9-fluorenylidene)-, a proposed mechanism could involve the formation of a five- or six-membered palladacycle, which then undergoes reductive elimination to form the C-C bond of the fluorenylidene ring system. acs.org
Allene Carbocation Intermediates: While Ethanone, 1-phenyl-2-(9-fluorenylidene)- is not an allene, under certain reaction conditions that might lead to rearrangement, the formation of carbocationic intermediates is plausible. If a rearrangement were to be induced, particularly under acidic conditions, a carbocation could be formed on the carbon atom of the exocyclic double bond. This type of intermediate is highly reactive and would readily undergo rearrangements to achieve greater stability. libretexts.orglibretexts.org The stability of such a carbocation would be influenced by the electronic effects of the fluorenyl and phenylacetyl substituents. The delocalization of the positive charge into the aromatic systems could play a significant role in directing the course of the rearrangement. beilstein-journals.org
Spectroscopic Characterization Techniques and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis
The proton NMR spectrum of Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)- would be expected to show distinct signals corresponding to the aromatic protons of the phenyl and fluorenylidene groups. The protons of the phenyl group attached to the carbonyl would likely appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The eight protons of the fluorenylidene moiety would also resonate in this region, likely as a complex set of multiplets due to their distinct chemical environments. The integration of these signals would correspond to the number of protons in each part of the molecule.
¹³C NMR Spectral Analysis (including DEPT)
The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. A key signal would be the carbonyl carbon of the ethanone group, expected to appear significantly downfield (in the range of δ 190-200 ppm). The spectrum would also display a series of signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbons of the phenyl and fluorenylidene groups. The quaternary carbons, including the C9 of the fluorenylidene and the carbon of the phenyl group attached to the carbonyl, would also be identifiable.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. For this specific molecule, DEPT-135 would show positive signals for any CH groups (the aromatic C-H carbons) and no signals for quaternary carbons (like the carbonyl carbon and the bridgehead carbons of the fluorene (B118485) moiety).
Advanced NMR Techniques for Structural Elucidation
To definitively assign all proton and carbon signals, especially in the complex aromatic regions, advanced 2D NMR techniques would be necessary. These would include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the phenyl and fluorenylidene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which would be crucial for connecting the phenyl-ethanone fragment to the fluorenylidene moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which could help in confirming the stereochemistry around the double bond.
Without experimental data, a precise data table cannot be constructed.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Ethanone, 1-phenyl-2-(9-fluorenylidene)- is expected to exhibit several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration of the ketone, anticipated in the region of 1650-1685 cm⁻¹. The presence of conjugation with the fluorenylidene double bond would likely shift this absorption to a lower wavenumber. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
A data table for the expected FTIR peaks is presented below, based on typical values for similar functional groups.
| Frequency Range (cm⁻¹) | Bond Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1685-1650 | C=O Stretch (conjugated ketone) | Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
This table is illustrative and not based on experimental data for the target compound.
Raman Spectroscopy
Raman spectroscopy, being complementary to FTIR, would also be a valuable tool for characterization. The C=C double bonds of the aromatic systems and the fluorenylidene bridge typically show strong Raman scattering. The carbonyl group would also be Raman active, although its intensity can vary. Due to the highly conjugated and aromatic nature of the molecule, the Raman spectrum is expected to be rich in information. However, no experimental Raman data for Ethanone, 1-phenyl-2-(9-fluorenylidene)- has been found in the literature.
Following a comprehensive search for scientific data pertaining to "Ethanone, 1-phenyl-2-(9-fluorenylidene)-," it has been determined that specific experimental results for the requested spectroscopic characterization techniques are not available in the provided search results.
The search did not yield specific data regarding:
High-Resolution Mass Spectrometry (HRMS)
Electron Ionization Mass Spectrometry (EI-MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Circular Dichroism (ECD) Spectroscopy
X-ray Crystallography
While general principles of these analytical methods and data for structurally different or related compounds were accessible, no published papers or database entries containing the specific measurements for "Ethanone, 1-phenyl-2-(9-fluorenylidene)-" could be located. Therefore, the detailed article focusing on the spectroscopic characterization of this particular compound cannot be generated at this time.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic behavior and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a microscopic view of electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of organic compounds, including fluorene (B118485) derivatives and chalcones. scientific.netresearchgate.netnih.govresearchgate.net Studies on fluorene-based molecules consistently show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the fluorene core and any conjugated substituents. mdpi.com The introduction of different groups can tune the HOMO and LUMO energy levels. scientific.netresearchgate.net
For chalcone (B49325) derivatives, DFT calculations reveal that the α,β-unsaturated carbonyl system plays a crucial role in their electronic properties, acting as an electron acceptor. nih.govmdpi.com The HOMO electron densities are often distributed over the aromatic rings, while the LUMO densities extend onto the α,β-unsaturated carbonyl group. nih.gov
In the case of Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)-, it is predicted that the HOMO would be distributed across the electron-rich fluorenylidene ring system, while the LUMO would be centered on the phenyl ethanone moiety, particularly the conjugated system extending from the exocyclic double bond to the carbonyl group. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic transitions and reactivity. DFT studies on fluorinated fluorene derivatives have shown that substitutions can alter bond lengths slightly and significantly increase molecular stability and dipole moments. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics for Analogous Compounds
| Compound Type | Typical HOMO Localization | Typical LUMO Localization | Key Influencing Factors |
|---|---|---|---|
| Fluorene Derivatives | Fluorene core, π-conjugated system mdpi.com | Fluorene core, π-conjugated system mdpi.com | Substituents on the fluorene ring scientific.netresearchgate.net |
| Chalcones | Aromatic rings nih.gov | α,β-unsaturated carbonyl system nih.govmdpi.com | Substituents on aromatic rings nih.gov |
This table is generated based on findings from studies on fluorene and chalcone analogues.
Ab initio methods, which are based on first principles without empirical parameters, are employed to derive various molecular properties. For systems analogous to Ethanone, 1-phenyl-2-(9-fluorenylidene)-, these methods have been used to determine optimized geometries, dipole moments, and thermodynamic stability. researchgate.net For instance, ab initio calculations have been used to derive the valence parameters and atomic partial charges for force fields used in molecular dynamics simulations of fluorene-containing copolymers. researchgate.net Such calculations would be crucial for accurately modeling the geometry of Ethanone, 1-phenyl-2-(9-fluorenylidene)-, particularly the dihedral angle between the fluorene and phenyl rings, which governs the extent of π-conjugation.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational preferences of molecules over time. researchgate.net For large systems like fluorene-containing polyimides, MD simulations have been used to understand the microstructures and interchain interactions that influence material properties. acs.org
For Ethanone, 1-phenyl-2-(9-fluorenylidene)-, conformational analysis, likely performed using DFT calculations, would be essential to identify the most stable geometric isomers. preprints.org Key conformational variables would include the rotation around the single bond connecting the phenyl group to the carbonyl carbon and the potential for twisting at the exocyclic double bond. The planarity of the molecule is critical, as it dictates the extent of the conjugated π-system and, consequently, its electronic and optical properties. Studies on natural chalcones have shown that the α,β-double bond is influential in determining their activity and conformation. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Understanding the formation and reactivity of Ethanone, 1-phenyl-2-(9-fluorenylidene)- can be aided by computational modeling of reaction pathways. The synthesis of this compound likely involves the reaction of a fluorenylidene precursor. The fluorenylidene carbene is a key reactive intermediate that exists in both singlet and triplet states, with the triplet ground state being only slightly lower in energy. wikipedia.org The generation of fluorenylidene can be achieved through the photolysis of 9-diazofluorene. wikipedia.org Computational modeling of this process would involve locating the transition states for carbene formation and subsequent reaction with the phenyl ethanone precursor.
Furthermore, the reactivity of the final compound can be explored. For example, iodine(III)-mediated cyclization cascades of related diyne substrates have been shown to form benzofulvene derivatives, indicating a potential pathway for further functionalization. acs.org Transition state analysis for such reactions would reveal the energy barriers and help predict the most favorable reaction products.
Spectroscopic Property Prediction and Validation
Computational methods are highly effective in predicting spectroscopic properties, which can then be validated against experimental data. Time-dependent DFT (TD-DFT) is the standard method for calculating UV-vis absorption spectra. researchgate.netacs.org
For fluorene and chalcone derivatives, TD-DFT calculations have successfully reproduced experimental absorption maxima, which typically correspond to π-π* transitions. mdpi.commdpi.com For Ethanone, 1-phenyl-2-(9-fluorenylidene)-, TD-DFT would be expected to predict strong absorptions in the UV-visible region due to its extended conjugated system. Calculations on fluorene-based azo compounds and difluoroboron biindolediketonates have shown good agreement between computed and experimental spectra. acs.orgmdpi.com Similarly, calculated vibrational frequencies from DFT can be correlated with experimental FTIR and Raman spectra to confirm structural assignments. mdpi.comnih.gov
Table 2: Comparison of Experimental vs. DFT-Predicted Spectroscopic Data for Analogous Compounds
| Compound Class | Spectroscopic Method | Typical Experimental λmax | Typical Predicted λmax (Method) | Reference |
|---|---|---|---|---|
| Fluorene Derivatives | UV-Vis Absorption | 360-375 nm | Matches π–π* transitions (DFT/TD-DFT) | mdpi.com |
| Fluorinated Fluorenes | UV-Vis Absorption | 295-305 nm | Matches experimental (B3LYP/6-31G(d,p)) | researchgate.net |
| Chalcones | FTIR / Raman | Good agreement | Good agreement (B3LYP/6-311G**) | mdpi.com |
| BF2-complexes | UV-Vis Absorption | Redshift upon complexation | Reproduces redshift (TD-DFT) | mdpi.com |
This table summarizes findings from computational studies on related molecular classes.
Quantitative Structure-Activity Relationship (QSAR) for Related Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies exist for Ethanone, 1-phenyl-2-(9-fluorenylidene)-, numerous such studies have been performed on chalcone derivatives, which share a similar structural backbone. nih.govresearchgate.netnih.gov
These studies are used to design new derivatives with enhanced activities, such as antimicrobial or antitumor properties. researchgate.netscirp.org QSAR models for chalcones often use a combination of topological, electrostatic, quantum chemical, and physicochemical descriptors. nih.gov
For example, a QSAR model developed for the antimycobacterial activity of chalcones found that spatial, topological, and ADME (Absorption, Distribution, Metabolism, and Excretion) descriptors were significant. nih.gov Another study on antibacterial chalcones identified ADME weight, a kappa shape index, and the HOMO energy as crucial descriptors. researchgate.net A 3D-QSAR model established for antitumor chalcone derivatives showed good stability and predictive ability, with cross-validated Q² and non-cross-validated R² values of 0.527 and 0.995, respectively. scirp.org These models and their significant descriptors could serve as a starting point for predicting the potential biological activities of Ethanone, 1-phenyl-2-(9-fluorenylidene)- and guiding the synthesis of more potent analogues.
Table 3: Common Descriptors Used in QSAR Models of Chalcone Analogues
| Descriptor Type | Examples | Associated Activity | Reference |
|---|---|---|---|
| Quantum Chemical | HOMO Energy | Antibacterial, Antimitotic | researchgate.netnih.gov |
| Topological | Kappa Shape Indices | Antibacterial | researchgate.net |
| Electrostatic | BCUT (Charge) Descriptors | Antimitotic | nih.gov |
| Physicochemical | ADME Descriptors | Antimycobacterial | nih.gov |
| 3D Field-Based | CoMFA Steric/Electrostatic Fields | Antitumor | scirp.org |
This table compiles information from various QSAR studies on chalcone derivatives.
Research Applications and Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Derivatives of the fluorene (B118485) family, to which Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)- belongs, are well-regarded for their utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The rigid and planar structure of the fluorene unit contributes to high thermal stability and efficient charge transport, which are critical properties for the emissive and charge-transporting layers in OLEDs. While specific research on Ethanone, 1-phenyl-2-(9-fluorenylidene)- in this context is not extensively detailed in available literature, the broader class of fluorene-containing polymers and small molecules has been a cornerstone in the development of blue-light-emitting materials. The incorporation of such compounds can influence the color, efficiency, and operational lifetime of OLED devices.
Polymer Chemistry and Advanced Polymeric Materials
In the realm of polymer chemistry, fluorene derivatives are valuable monomers for the synthesis of high-performance polymers. The Suzuki coupling reaction is a common method used to create polyfluorene copolymers with tailored optoelectronic properties. These polymers are noted for their high chemical and thermal stability, good solubility in organic solvents, and excellent film-forming capabilities. The introduction of specific side chains or co-monomers can fine-tune the electronic properties of the resulting polymers for various applications. For instance, copolymers of fluorene have been synthesized for use in OLEDs, where they exhibit bright and efficient electroluminescence.
Development of Novel Organic Dyes and Chromophores
The fluorenylidene moiety is a key component in the design of novel organic dyes and chromophores. Its incorporation into a molecule can significantly influence the optical properties, leading to broad and intense absorption spectra. This is particularly advantageous for applications that require efficient light harvesting. Research on organic sensitizers for solar cells has shown that the presence of one or more fluorenylidene groups can enhance the molar extinction coefficient of the dye. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to understand the electronic transitions responsible for the observed absorption characteristics of such dyes.
Building Blocks in Complex Molecule Synthesis
The structural rigidity and versatile reactivity of fluorene and its derivatives make them valuable building blocks in the synthesis of more complex organic molecules. The 9-position of the fluorene ring is particularly reactive and allows for the introduction of various functional groups, leading to a wide array of substituted fluorene derivatives. These derivatives can then be used in the construction of larger, conjugated systems with specific electronic and photophysical properties tailored for applications in organic electronics and materials science. For example, spiro[fluorene-9,9′-xanthene] (SFX) derivatives, which are synthesized from fluorenone, are important building blocks for blue-light-emitting materials due to their high thermal stability.
Photoconductive Materials
While direct studies on the photoconductivity of Ethanone, 1-phenyl-2-(9-fluorenylidene)- are not prominent, the general class of fluorene-based materials is known to possess properties relevant to photoconductivity. The ability of these molecules to absorb light and generate charge carriers is fundamental to their use in various optoelectronic applications. The efficiency of charge generation and transport in these materials is highly dependent on their molecular structure and solid-state packing.
Synthesis and Study of Derivatives and Analogues
Structure-Reactivity Relationships in Derivatives
The relationship between the chemical structure of Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)- derivatives and their reactivity is a critical area of investigation. Modifications to the fluorene (B118485) nucleus, the phenyl ring, or the ethanone linker can significantly alter the electronic, optical, and biological properties of the molecule.
For instance, the introduction of electron-withdrawing or electron-donating groups onto the fluorenyl π-system can modulate the molecule's energy levels and nonlinear optical properties. A comprehensive investigation into fluorene derivatives designed for two-photon absorption (2PA) revealed that functionalization at the 2-, 7-, and/or 9-positions is crucial. ucf.edu Symmetrical molecules featuring a large π-conjugated system flanked by electron-withdrawing groups, such as benzothiazole, have been shown to exhibit substantial 2PA cross-sections. ucf.edu This highlights a direct correlation between the electronic nature of the substituents and the nonlinear optical response.
In the context of biological activity, structure-activity relationship (SAR) studies on analogous structures like 1-phenyl-2-(phenylamino) ethanone derivatives have been conducted. These studies investigate the effects of substituents on the R, R', and R'' positions of the core structure. nih.gov For example, in the development of inhibitors for the MCR-1 protein, it was found that a carboxyl group capable of forming hydrogen bonds with essential amino acids (Glu246 and Thr285) in the protein's cavity was important for activity. nih.gov Similarly, studies on 2-benzylidene-1-indanone (B110557) derivatives, which share structural similarities, have shown that the nature and position of alkoxy and amino groups on the phenyl ring significantly influence their anti-inflammatory capabilities. beilstein-journals.org
Fluorene-based Derivatives
The fluorene moiety is a primary target for derivatization due to its versatile reactive sites, particularly at the 2, 7, and 9-positions. ucf.edu The C-9 position is especially significant as substitution at this site can prevent unwanted aggregation and improve the solubility and processing characteristics of fluorene-based materials.
A variety of synthetic strategies are employed to create fluorene-based derivatives. Palladium-catalyzed Suzuki polymerization is a common method for synthesizing polyfluorene derivatives, where chiral centers can be introduced into the polymer backbone or on the side chains. acs.org Another key reaction is the Pd-catalyzed Stille coupling, which has been used to synthesize D-π-A type fluorescent dyes by linking fluorenyl intermediates with other aromatic systems like benzothiazole.
Recent advances have also focused on creating fluorenyl alcohol derivatives. A novel method involves the reductive dehalogenation of 9-bromofluorene (B49992) using tetrakis(dimethylamino)ethylene (B1198057) (TDAE). researchgate.net This generates a fluorenyl anion that can react with various electrophiles, such as arylaldehydes and dicarbonyl compounds, to yield the corresponding fluorenyl alcohols in moderate to good yields. researchgate.net
The following table summarizes selected fluorene-based derivatives and their synthetic methodologies.
| Derivative Type | Synthetic Method | Key Features/Applications |
| Polyfluorene Polymers | Pd-catalyzed Suzuki Polymerization | Introduction of chiral centers; used in chiroptical materials. acs.org |
| D-π-A Fluorescent Dyes | Pd-catalyzed Stille Coupling | High two-photon absorption cross-sections for bioimaging. |
| Fluorenyl Alcohols | TDAE-initiated Reductive Dehalogenation | Reaction of fluorenyl anion with aldehydes; provides access to functionalized alcohols. researchgate.net |
| Copolymers with Thiophene (B33073) | Palladium-catalyzed Suzuki Polymerization | Tunable optical and electroluminescent properties for organic electronics. |
Substituted Ethanone Derivatives
Modification of the ethanone portion of the parent compound has led to a wide array of derivatives with diverse biological and chemical properties. These syntheses often involve classic organic reactions, allowing for the introduction of various functional groups.
A common synthetic route is the Claisen-Schmidt condensation, which is used to produce chalcone-like structures. For example, 2-benzylidene-1-indanone derivatives are synthesized via the condensation of substituted 1-indanones with various benzaldehydes in the presence of an acid or base catalyst. beilstein-journals.org This method allows for systematic variation of the substituents on the phenyl ring to probe structure-activity relationships.
Another approach involves the direct functionalization of the carbon alpha to the carbonyl group. For instance, 1-phenyl-2-(phenylamino) ethanone derivatives have been synthesized by first oxidizing a substituted acetophenone (B1666503) to a phenylglyoxal, followed by reaction with a primary amine. nih.gov Alternatively, bromination of the acetophenone followed by substitution with an amine provides another route to these compounds. nih.gov These derivatives have been explored as potential inhibitors of antibiotic resistance enzymes. nih.gov
The table below presents examples of substituted ethanone analogues and their synthetic routes.
| Derivative Class | Starting Materials | Key Reaction | Application/Significance |
| 2-Benzylidene-1-indanones | Substituted 1-indanones, Benzaldehydes | Claisen-Schmidt Condensation | Anti-inflammatory agents. beilstein-journals.org |
| 1-Phenyl-2-(phenylamino) ethanones | Substituted Acetophenones, Primary Amines | Oxidation followed by Imine Formation | MCR-1 enzyme inhibitors. nih.gov |
| 3-(4-substituted benzoyl methyl)-2-benzoxazolinones | 2-Benzoxazolinone, 4-substituted Phenacyl Bromide | Nucleophilic Substitution | Antimicrobial agents. |
Synthesis and Characterization of Stereoisomers and Chiral Analogues
The development of stereoisomers and chiral analogues of fluorene-containing compounds is of significant interest due to the unique properties conferred by chirality, particularly for applications in chiroptical materials and asymmetric catalysis. researchgate.net The synthesis of chiral fluorenes with high optical purity has been achieved through various transition-metal- and organo-catalyzed asymmetric reactions. researchgate.net
One prominent strategy is the enantioselective Friedel-Crafts reaction. A highly efficient tandem double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives, catalyzed by a chiral N-triflyl phosphoramide, has been developed to produce 9-(3-indolyl) fluorene derivatives with up to 94% enantiomeric excess (ee). rsc.org This method demonstrates how a chiral catalyst can direct the formation of a specific enantiomer under mild conditions.
Asymmetric cyclization is another powerful tool. Chiral 3-aryl-1-indanones, which are structurally related to the ethanone framework, have been synthesized via a rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives. beilstein-journals.org The use of a chiral ligand, (R)-MonoPhos®, resulted in a wide variety of 1-indanones in high yields and with enantiomeric excesses up to 95%. beilstein-journals.org
Furthermore, the synthesis of polyfluorene derivatives with chiral centers either in the polymer backbone or on the side chains has been accomplished through Pd-catalyzed Suzuki polymerization. acs.org These chiral polymers exhibit unique chiroptical properties, such as circularly polarized luminescence, making them suitable for advanced optical applications. acs.org The inherent chirality of these macromolecules often leads to the formation of specific aggregate structures in solution. acs.org
Derivatives for Specific Functionalization
The targeted synthesis of derivatives of the Ethanone, 1-phenyl-2-(9-fluorenylidene)- scaffold is driven by the desire to create molecules with specific functions for advanced applications.
For Materials Science: Fluorene derivatives are extensively studied for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By incorporating moieties like thiophene into fluorene-based copolymers, researchers can tune the optical and electroluminescent (EL) properties of the resulting polymers. researchgate.net The introduction of bulky substituents at the C-9 position of the fluorene ring is a common strategy to improve solubility and prevent aggregation, which is crucial for creating stable and efficient thin films for electronic devices.
For Nonlinear Optics: The extended π-conjugated system of the fluorenylidene structure makes it an excellent candidate for nonlinear optical (NLO) materials. Derivatives are specifically designed to enhance two-photon absorption (2PA) by creating donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) structures. ucf.edu For example, attaching electron-withdrawing groups like nitro or phosphonate (B1237965) functionalities to the fluorene core via a conjugated linker has been shown to yield materials with high 2PA cross-sections, which are valuable for applications in optical power limiting and multiphoton fluorescence imaging. documentsdelivered.com
For Biological Applications: Analogues of the core structure have been synthesized and evaluated for a range of biological activities. Structurally similar 1-indanone (B140024) derivatives are known to possess potent antiviral, anti-inflammatory, analgesic, and anticancer properties. beilstein-journals.org The synthesis of 1-phenyl-2-(phenylamino) ethanone derivatives has been pursued to develop inhibitors against antibiotic resistance mechanisms, specifically targeting the MCR-1 enzyme that confers resistance to colistin, a last-resort antibiotic. nih.gov
The following table summarizes derivatives designed for specific functionalization.
| Application Area | Derivative Type | Key Structural Feature | Resulting Function |
| Organic Electronics | Fluorene-Thiophene Copolymers | Extended π-conjugation with varied aromatic units | Tunable electroluminescence (blue to red light emission). researchgate.net |
| Nonlinear Optics | Fluorene with Nitro/Phosphonate groups | Acceptor-π-Acceptor (A-π-A) structure | High two-photon absorption (2PA) cross-section. documentsdelivered.com |
| Medicinal Chemistry | 1-Phenyl-2-(phenylamino) ethanones | Substituents targeting protein active sites | Inhibition of antibiotic resistance enzyme MCR-1. nih.gov |
| Medicinal Chemistry | 2-Benzylidene-1-indanones | Varied alkoxy/amino substituents | Anti-inflammatory activity. beilstein-journals.org |
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes
Future research will likely focus on developing more efficient and versatile synthetic pathways to access Ethanone (B97240), 1-phenyl-2-(9-fluorenylidene)- and its derivatives. While classic methods like the Wittig and Horner-Wadsworth-Emmons reactions provide a foundational approach, there is considerable scope for innovation.
The Wittig reaction , which utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, is a primary candidate for the synthesis of the target molecule. organic-chemistry.orgmasterorganicchemistry.com Specifically, the reaction would involve a phenacylidene triphenylphosphorane with 9-fluorenone (B1672902). chegg.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, offers advantages such as the use of more nucleophilic carbanions and easier removal of byproducts. wikipedia.orgalfa-chemistry.com This method is particularly effective for creating α,β-unsaturated carbonyl compounds and can be fine-tuned to control stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com
Future investigations could explore one-pot synthesis methodologies, catalyst optimization to improve yields and reduce reaction times, and the development of greener synthetic protocols that minimize solvent waste and energy consumption. The exploration of palladium-catalyzed cross-coupling reactions, which have been used to create other functionalized 9-fluorenylidenes, could also open up new avenues for synthesis. researchgate.net
Advanced Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing the synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- is crucial for optimizing reaction conditions and controlling product outcomes. The mechanism of the Wittig reaction involves the formation of a four-membered oxaphosphetane intermediate. udel.eduudel.edu The stability and decomposition of this intermediate dictate the stereochemistry of the resulting alkene. organic-chemistry.org
For the Horner-Wadsworth-Emmons reaction, the process begins with the deprotonation of the phosphonate (B1237965) to form a carbanion, followed by a nucleophilic attack on the carbonyl group of 9-fluorenone. wikipedia.org The subsequent elimination step is key to the formation of the double bond. Future research could employ advanced spectroscopic techniques and computational modeling to elucidate the transition states and intermediates involved in these reactions. This would provide valuable insights into the factors controlling stereoselectivity and reaction efficiency.
Rational Design of Derivatives for Enhanced Performance
The rational design of derivatives of Ethanone, 1-phenyl-2-(9-fluorenylidene)- holds immense potential for tailoring its properties for specific applications. The fluorene (B118485) moiety is a versatile platform that can be functionalized at various positions to tune its electronic and photophysical characteristics. nih.gov For instance, introducing electron-donating or electron-withdrawing groups onto the fluorene or phenyl rings can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.nettandfonline.com
This targeted modification can lead to derivatives with enhanced fluorescence quantum yields, tunable emission colors, and improved charge transport properties. mdpi.com For example, the incorporation of arylamine groups has been shown to increase the glass transition temperature of fluorene derivatives, which is beneficial for the stability of organic electronic devices. researchgate.net The synthesis of a library of derivatives with systematic structural variations will be essential for establishing structure-property relationships and identifying lead compounds for various applications.
Integration into Emerging Technologies
The unique photophysical and electronic properties of fluorene derivatives make them highly promising for a range of emerging technologies. entrepreneur-cn.comrsc.org Future research on Ethanone, 1-phenyl-2-(9-fluorenylidene)- will likely focus on its integration into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Fluorene-based materials are known for their high photoluminescence efficiency and good thermal stability, making them excellent candidates for emitters in OLEDs. mdpi.com The chalcone-like structure of the target molecule may also impart interesting charge transport properties, which could be exploited in the active layer of OFETs. tandfonline.com Furthermore, the broad absorption spectrum and potential for charge separation make fluorenylidene derivatives attractive for use as non-fullerene acceptors or donor materials in OSCs. rsc.org
| Technology | Potential Role of Ethanone, 1-phenyl-2-(9-fluorenylidene)- | Key Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | High Photoluminescence Quantum Yield, Thermal Stability |
| Organic Field-Effect Transistors (OFETs) | Active Channel Material | Charge Carrier Mobility, Air Stability |
| Organic Solar Cells (OSCs) | Donor or Acceptor Material | Broad Absorption Spectrum, Suitable HOMO/LUMO Levels |
Theoretical Advancements and Predictive Modeling
Theoretical calculations and predictive modeling are indispensable tools for accelerating the discovery and development of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the molecular structure, electronic properties, and photophysical characteristics of Ethanone, 1-phenyl-2-(9-fluorenylidene)- and its derivatives. tandfonline.comworldscientific.com
These computational methods can provide insights into the HOMO-LUMO energy gap, which is a critical parameter for optoelectronic applications. researchgate.net Frontier Molecular Orbital (FMO) analysis can reveal the distribution of electron density and predict the charge transport properties of the molecule. researchgate.net By simulating the effects of different functional groups on the molecular properties, theoretical modeling can guide the rational design of new derivatives with enhanced performance, thereby reducing the need for extensive experimental synthesis and characterization. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Fluorene Derivative 1 | -5.16 | -2.17 | 2.99 |
| Fluorene Derivative 2 | -5.29 | -3.20 | 2.09 |
| Fluorene Derivative 4 | -5.29 | -3.19 | 2.10 |
Data adapted from theoretical calculations on similar fluorene derivatives. tandfonline.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for structural elucidation of this compound, particularly for resolving ambiguities in stereochemistry?
- Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for unambiguous structural determination. For conjugated systems like 9-fluorenylidene moieties, refinement should prioritize resolving electron density maps to confirm substituent positions and planarity. SHELX’s robustness in handling small-molecule refinement, even with twinned data, makes it ideal for this compound class . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy (to confirm carbonyl and aromatic vibrations) should validate crystallographic data .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Answer : A Friedel-Crafts acylation approach is common for aryl-substituted ethanones. Key steps include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution at the phenyl ring.
- Temperature control : Maintain reaction temperatures below 80°C to minimize side reactions (e.g., over-acylation).
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to separate the product from fluorenone derivatives.
Reference analogs like 1-(4-fluorophenyl)ethanone synthesis for optimization strategies .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental spectroscopic data (e.g., unexpected IR absorption bands)?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict vibrational frequencies and electronic transitions. For example:
- Compare calculated IR spectra with experimental data to identify anomalies (e.g., hydrogen bonding or solvent effects).
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain electronic transitions in UV-Vis spectra.
Studies on similar compounds, such as 2-acetylfuran, demonstrate how enthalpy and vibrational modes correlate with computational models .
Q. What experimental design considerations are critical for electrochemical studies of this compound’s redox behavior?
- Answer :
- Electrode modification : Use carbon paste electrodes modified with redox-active mediators (e.g., ferrocene derivatives) to enhance electron transfer kinetics, as shown in studies on 1-[4-ferrocenyl ethynyl phenyl]ethanone .
- Buffer selection : Employ phosphate buffers (pH 7.0) to stabilize the compound and avoid proton-coupled redox interference.
- Pulse techniques : Differential pulse voltammetry (DPV) improves sensitivity for detecting trace redox activity.
Q. How can crystallographic data be leveraged to predict solid-state reactivity or polymorphism?
- Answer : Analyze intermolecular interactions (e.g., π-π stacking between fluorenylidene and phenyl groups) using Mercury software. For polymorph screening:
- Vary crystallization solvents (e.g., ethanol vs. DMSO) to alter packing motifs.
- Monitor thermal stability via DSC to identify polymorph transitions.
Reference SHELX’s handling of high-resolution data to detect subtle structural variations .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., boiling points) across studies?
- Answer :
- Source validation : Cross-check data with NIST Chemistry WebBook entries (e.g., phase change data for 1-(4-fluorophenyl)ethanone ).
- Experimental replication : Reproduce measurements using calibrated instruments (e.g., ebulliometry for boiling points).
- Contextual factors : Note solvent effects or impurities (common in fluorenone derivatives) that may skew results.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
